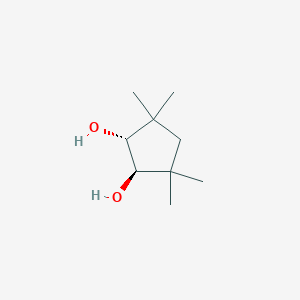![molecular formula C13H25NOS B14474254 N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine CAS No. 65615-98-7](/img/structure/B14474254.png)
N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine is an organic compound that belongs to the class of amines It features a thiirane ring, which is a three-membered ring containing sulfur, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine typically involves multiple steps. One common method includes the reaction of a suitable alkene with a thiirane precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the thiirane ring and the subsequent attachment of the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine can undergo various chemical reactions, including:
Oxidation: The thiirane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the thiirane ring, leading to the formation of different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine exerts its effects involves interactions with various molecular targets. The thiirane ring can interact with nucleophiles, leading to ring-opening reactions. The amine group can form hydrogen bonds and participate in acid-base interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Diethyl-2-[(thiiran-2-yl)methoxy]hex-1-en-2-amine
- N,N-Diethyl-3-[(thiiran-2-yl)methoxy]pent-1-en-2-amine
Uniqueness
N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine is unique due to its specific combination of a thiirane ring and an amine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
65615-98-7 |
|---|---|
Formule moléculaire |
C13H25NOS |
Poids moléculaire |
243.41 g/mol |
Nom IUPAC |
N,N-diethyl-3-(thiiran-2-ylmethoxy)hex-1-en-2-amine |
InChI |
InChI=1S/C13H25NOS/c1-5-8-13(15-9-12-10-16-12)11(4)14(6-2)7-3/h12-13H,4-10H2,1-3H3 |
Clé InChI |
PXUJIRMLZNTCHR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=C)N(CC)CC)OCC1CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


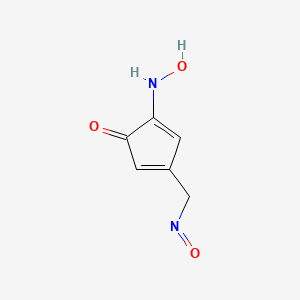
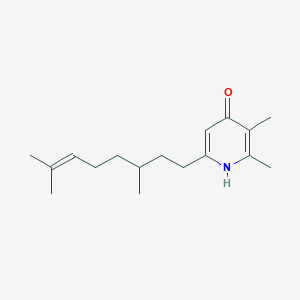
![Glycine, N-[N-(diphenylacetyl)glycyl]-](/img/structure/B14474206.png)
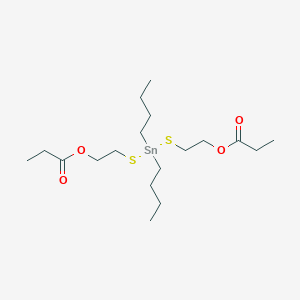
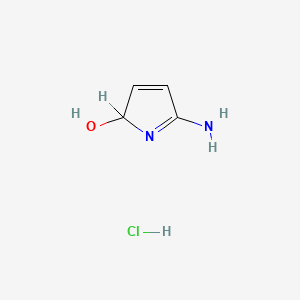


![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cyclohex-2-en-1-imine](/img/structure/B14474233.png)
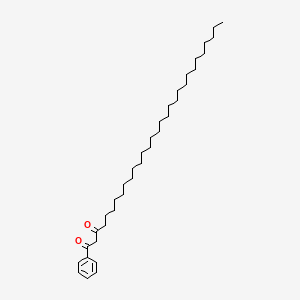
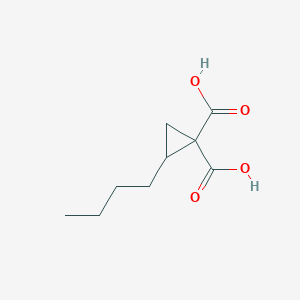
![1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B14474243.png)
![5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione](/img/structure/B14474262.png)

